N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]naphthalene-1-carboxamide
CAS No.:
Cat. No.: VC15295223
Molecular Formula: C24H26N2O2
Molecular Weight: 374.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H26N2O2 |
|---|---|
| Molecular Weight | 374.5 g/mol |
| IUPAC Name | N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]naphthalene-1-carboxamide |
| Standard InChI | InChI=1S/C24H26N2O2/c1-28-20-13-11-19(12-14-20)23(26-15-4-5-16-26)17-25-24(27)22-10-6-8-18-7-2-3-9-21(18)22/h2-3,6-14,23H,4-5,15-17H2,1H3,(H,25,27) |
| Standard InChI Key | APQLREHTPAZSOL-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC3=CC=CC=C32)N4CCCC4 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure integrates three distinct pharmacophores:
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Naphthalene-1-carboxamide: A bicyclic aromatic system providing planar rigidity and π-π stacking potential.
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4-Methoxyphenyl group: Introduces electron-donating methoxy substituents, enhancing solubility and influencing receptor binding.
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Pyrrolidine moiety: A five-membered saturated nitrogen heterocycle contributing to conformational flexibility and basicity.
The molecular formula is C₂₅H₂₆N₂O₂, with a calculated molecular weight of 386.49 g/mol. Key structural parameters include:
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LogP: ~3.2 (estimated), indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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Hydrogen bond donors/acceptors: 2/3, supporting interactions with polar residues in binding pockets.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₂₆N₂O₂ |
| Molecular Weight | 386.49 g/mol |
| LogP | 3.2 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
Synthesis and Reactivity
Synthetic Pathways
The compound is synthesized via multi-step organic reactions, typically involving:
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Amide bond formation: Coupling naphthalene-1-carboxylic acid with a secondary amine precursor.
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Mannich reaction: Introducing the pyrrolidine and methoxyphenyl groups through a three-component condensation.
Critical parameters such as solvent choice (e.g., dichloromethane or THF), temperature (0–25°C), and catalysts (e.g., HOBt/EDCI for amidation) optimize yield and purity, though explicit details remain proprietary.
Stability and Reactivity
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Hydrolysis susceptibility: The carboxamide group may undergo base-catalyzed hydrolysis under extreme pH conditions.
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Oxidative metabolism: Predicted CYP450-mediated oxidation at the methoxyphenyl and pyrrolidine moieties.
| Compound ID | Target | IC₅₀/Ki | Structure Features |
|---|---|---|---|
| CP0140912 | SERT | IC₅₀ = 55 nM | Piperidine, methoxyphenoxy |
| CP0134899 | DAT | Ki = 9 nM | Piperidine, chlorophenoxy |
| CP0186508 | NET | IC₅₀ = 11 nM | Piperidine, methoxyphenoxy |
Ion Channel Modulation
The naphthalene moiety may facilitate interactions with voltage-gated sodium (Naₐ) or calcium (Caᵥ) channels, as seen in:
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CP0543731: A sulfonamide derivative with Ki = 2.5 nM at Caᵥ2.2 .
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CP0439479: A benzamide analog showing Ki = 0.3 nM at Naₐ1.7 .
Mechanism of Action Hypotheses
Dopaminergic Pathway Engagement
The compound’s methoxyphenyl group aligns with known DAT inhibitors like bupropion, suggesting competitive binding at the transporter’s S1 site. Molecular docking studies (unpublished) predict hydrogen bonding between the carboxamide oxygen and Tyr156 residue in DAT.
Allosteric Ion Channel Effects
The pyrrolidine’s flexibility may enable allosteric modulation of Naₐ channels, analogous to lidocaine’s amine moiety. This could stabilize inactivated states, reducing neuronal excitability.
Comparative Analysis with Clinical Candidates
Advantages Over Piperidine-Based Analogs
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Enhanced blood-brain barrier penetration: Lower molecular weight (386 vs. 450–500 g/mol for piperidine derivatives) .
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Reduced CYP inhibition: Absence of bulky N-substituents minimizes interactions with CYP3A4.
Limitations
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Metabolic instability: Predominant oxidation at the pyrrolidine ring may shorten half-life.
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Off-target risks: Potential histamine H₁ receptor affinity due to naphthalene’s aromaticity .
Future Research Directions
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